molecular formula C21H20N2O5 B10887604 3-(5-{(1E)-2-cyano-3-oxo-3-[(tetrahydrofuran-2-ylmethyl)amino]prop-1-en-1-yl}furan-2-yl)-2-methylbenzoic acid

3-(5-{(1E)-2-cyano-3-oxo-3-[(tetrahydrofuran-2-ylmethyl)amino]prop-1-en-1-yl}furan-2-yl)-2-methylbenzoic acid

Cat. No.: B10887604
M. Wt: 380.4 g/mol
InChI Key: ZIZWNQWRPOEOSQ-GXDHUFHOSA-N
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Description

3-(5-{(E)-2-CYANO-3-OXO-3-[(TETRAHYDRO-2-FURANYLMETHYL)AMINO]-1-PROPENYL}-2-FURYL)-2-METHYLBENZOIC ACID is a complex organic compound characterized by its unique structure, which includes a cyano group, a furan ring, and a benzoic acid moiety

Properties

Molecular Formula

C21H20N2O5

Molecular Weight

380.4 g/mol

IUPAC Name

3-[5-[(E)-2-cyano-3-oxo-3-(oxolan-2-ylmethylamino)prop-1-enyl]furan-2-yl]-2-methylbenzoic acid

InChI

InChI=1S/C21H20N2O5/c1-13-17(5-2-6-18(13)21(25)26)19-8-7-15(28-19)10-14(11-22)20(24)23-12-16-4-3-9-27-16/h2,5-8,10,16H,3-4,9,12H2,1H3,(H,23,24)(H,25,26)/b14-10+

InChI Key

ZIZWNQWRPOEOSQ-GXDHUFHOSA-N

Isomeric SMILES

CC1=C(C=CC=C1C(=O)O)C2=CC=C(O2)/C=C(\C#N)/C(=O)NCC3CCCO3

Canonical SMILES

CC1=C(C=CC=C1C(=O)O)C2=CC=C(O2)C=C(C#N)C(=O)NCC3CCCO3

Origin of Product

United States

Preparation Methods

The synthesis of 3-(5-{(E)-2-CYANO-3-OXO-3-[(TETRAHYDRO-2-FURANYLMETHYL)AMINO]-1-PROPENYL}-2-FURYL)-2-METHYLBENZOIC ACID involves multiple steps. One common synthetic route includes the following steps:

    Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the cyano group: This step typically involves the use of cyanating agents such as sodium cyanide or potassium cyanide.

    Formation of the benzoic acid moiety: This can be done through various methods, including the oxidation of corresponding benzyl alcohols or the carboxylation of aryl halides.

Industrial production methods may involve the optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and efficiency.

Chemical Reactions Analysis

3-(5-{(E)-2-CYANO-3-OXO-3-[(TETRAHYDRO-2-FURANYLMETHYL)AMINO]-1-PROPENYL}-2-FURYL)-2-METHYLBENZOIC ACID undergoes several types of chemical reactions:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of various oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used. Common reagents include halogens, acids, and bases.

Scientific Research Applications

This compound has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-(5-{(E)-2-CYANO-3-OXO-3-[(TETRAHYDRO-2-FURANYLMETHYL)AMINO]-1-PROPENYL}-2-FURYL)-2-METHYLBENZOIC ACID involves its interaction with specific molecular targets and pathways. The cyano group and the furan ring play crucial roles in its activity, allowing it to bind to enzymes and receptors, thereby modulating their function. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.

Comparison with Similar Compounds

Similar compounds include other furan derivatives and benzoic acid analogs. Some examples are:

    2-Furylbenzoic acid: Similar structure but lacks the cyano group and the tetrahydro-2-furanylmethyl moiety.

    3-Cyano-2-furylbenzoic acid: Similar structure but lacks the tetrahydro-2-furanylmethyl moiety.

    Tetrahydro-2-furanylmethylbenzoic acid: Similar structure but lacks the cyano group.

The uniqueness of 3-(5-{(E)-2-CYANO-3-OXO-3-[(TETRAHYDRO-2-FURANYLMETHYL)AMINO]-1-PROPENYL}-2-FURYL)-2-METHYLBENZOIC ACID lies in its combination of functional groups, which confer distinct chemical and biological properties.

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